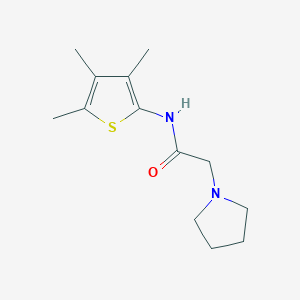
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide, also known as TPA or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用机制
The exact mechanism of action of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a key role in cognitive function and memory. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide may also work by modulating the activity of certain enzymes and receptors in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide can improve cognitive function and memory in animal models, as well as protect against neurodegeneration and oxidative stress. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is its potential as a therapeutic agent for cognitive disorders and neurodegeneration. However, there are also limitations to using 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in lab experiments, including its cost and limited availability. Additionally, more research is needed to fully understand the safety and efficacy of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in humans.
未来方向
There are several potential future directions for research on 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide, including investigating its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders, as well as exploring its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide and its potential side effects in humans.
In conclusion, 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been shown to improve cognitive function and memory in animal models, as well as protect against neurodegeneration and oxidative stress. While there are limitations to using 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in lab experiments, its potential as a therapeutic agent for cognitive disorders and neurodegeneration warrants further research.
合成方法
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is synthesized through the reaction of N-phenylacetyl-L-prolylglycine with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with 3,4,5-trimethylthiophene-2-amine to yield 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide.
科学研究应用
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to improve cognitive function and memory in animal models, making it a potential therapeutic agent for Alzheimer's disease and other cognitive disorders. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has also been investigated for its potential anti-inflammatory and antioxidant properties, as well as its ability to protect against neurodegeneration.
属性
IUPAC Name |
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-9-10(2)13(17-11(9)3)14-12(16)8-15-6-4-5-7-15/h4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJZPQWFIAUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)NC(=O)CN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)

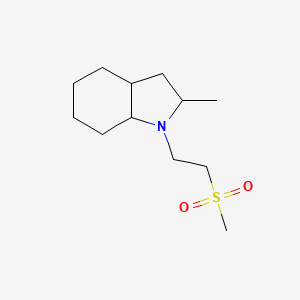
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)
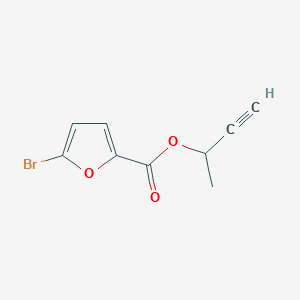
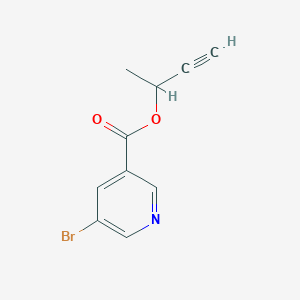
![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)
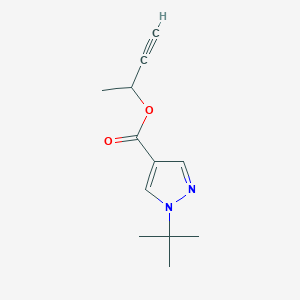
![1-[1-(3-Methylphenyl)ethyl]-4-methylsulfonylpiperazine](/img/structure/B7586409.png)